5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Description

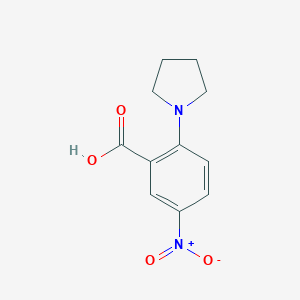

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSZZLSHECUEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369382 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19555-48-7 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 19555-48-7 , is a fascinating organic molecule that stands at the intersection of several key chemical classes.[1] Its structure, featuring a benzoic acid core, a nitro group, and a pyrrolidine substituent, makes it a subject of significant interest for researchers in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[2][3] The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and is a known pharmacophore in various therapeutic agents, particularly in the realm of antimicrobial and antiprotozoal drugs.[4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and potential biological significance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 19555-48-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Melting Point | 220 °C | [1] |

| Appearance | Predicted to be a solid, likely crystalline. | [5] |

| Predicted Boiling Point | 446.4 ± 40.0 °C | [1] |

| Predicted Density | 1.403 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 1.93 ± 0.22 | [1] |

| Solubility | Insoluble in water; predicted to be soluble in polar organic solvents like DMSO and ethanol.[6] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available o-chlorobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid from o-Chlorobenzoic acid

This procedure is adapted from established methods for the nitration of o-chlorobenzoic acid.[8][9]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 32 grams of o-chlorobenzoic acid in 160 grams of concentrated (100%) sulfuric acid. Cool the mixture to below 0°C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by carefully adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid. Add this mixture dropwise to the cooled solution of o-chlorobenzoic acid over approximately one hour, ensuring the temperature remains below 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours. Subsequently, slowly heat the mixture to 60°C.

-

Workup and Isolation: Pour the reaction mixture onto 400 grams of crushed ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate out of the solution.

-

Purification: Filter the crude product and recrystallize from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[9]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution. The presence of a non-nucleophilic base, such as potassium carbonate, can be beneficial to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture, typically to a temperature between 80-120°C, and monitor the progress using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the crude this compound and purify it by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following characterization data is predicted based on the analysis of its structural motifs and data from analogous compounds.[10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidine, and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet in this region.[11] |

| ~8.3 | Doublet | 1H | Aromatic H | Proton ortho to the nitro group and meta to the carboxylic acid. The strong electron-withdrawing effect of the nitro group will shift this proton downfield. |

| ~8.0 | Doublet of Doublets | 1H | Aromatic H | Proton meta to both the nitro and carboxylic acid groups. |

| ~7.0 | Doublet | 1H | Aromatic H | Proton ortho to the carboxylic acid and meta to the nitro group. |

| ~3.5 | Triplet | 4H | -CH₂-N- | Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen. |

| ~2.0 | Multiplet | 4H | -CH₂- | Protons on the other two carbons of the pyrrolidine ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~150 | Aromatic C-N | Aromatic carbon attached to the pyrrolidine nitrogen. |

| ~145 | Aromatic C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~130-140 | Aromatic C | Quaternary aromatic carbon. |

| ~115-125 | Aromatic CH | Aromatic carbons with attached protons. |

| ~50 | -CH₂-N- | Pyrrolidine carbons adjacent to the nitrogen. |

| ~25 | -CH₂- | Other pyrrolidine carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1550-1475 (strong) | N-O asymmetric stretch | Nitro group |

| 1360-1290 (strong) | N-O symmetric stretch | Nitro group |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Aryl amine |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 236. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 191, and the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 190.[14] Further fragmentation of the pyrrolidine ring is also anticipated.[17]

Potential Biological Activity and Applications

While no specific biological studies have been published for this compound, its structural components suggest several areas of potential therapeutic interest.

-

Antimicrobial and Antiprotozoal Activity: The presence of the nitroaromatic system is a key feature in many antimicrobial and antiprotozoal drugs.[4] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the pathogen. Therefore, this compound warrants investigation for its potential efficacy against a range of bacteria, fungi, and protozoa.

-

Anticancer Potential: The pyrrolidine scaffold is a common feature in many anticancer agents.[2] Additionally, some nitro-substituted compounds have demonstrated cytotoxic effects against cancer cell lines. The combination of these two moieties in a single molecule makes it a candidate for anticancer drug discovery.

-

Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The overall electronic nature of the molecule, influenced by the nitro and pyrrolidine groups, could lead to specific inhibitory activities.

-

Synthetic Building Block: Beyond its potential biological activity, this compound can serve as a valuable intermediate in organic synthesis. The carboxylic acid and nitro groups can be further functionalized to create a library of more complex molecules for various applications.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It is predicted to be an irritant, particularly to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in both synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on established chemical principles and data from closely related structures. The proposed synthetic route is practical, and the predicted spectral data offer a solid basis for the identification and characterization of this molecule. The structural features of this compound strongly suggest that it is a promising candidate for biological evaluation, particularly in the areas of infectious diseases and oncology. Further research into the synthesis, characterization, and biological activity of this compound is highly encouraged and is likely to yield valuable scientific insights.

References

- 1. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Introduction

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a nitro group, a carboxylic acid, and a pyrrolidine moiety, suggests a range of chemical properties that are critical to understand for its potential applications. The presence of the electron-withdrawing nitro group is known to significantly influence the acidity of the carboxylic acid, while the pyrrolidine ring imparts specific steric and electronic features that can affect solubility, crystal packing, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental methodologies and predictive insights to facilitate its use in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is a compilation of reported values and scientifically grounded predictions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂O₄ | - |

| Molecular Weight | 236.22 g/mol | - |

| CAS Number | 19555-48-7 | - |

| Melting Point | 220 °C | Reported |

| Boiling Point | 446.4 °C | Predicted |

| pKa | ~1.93-2.2 | Predicted/Comparative |

| Solubility | See Solubility Profile Section | - |

Molecular Structure

The structural formula of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be established based on its structural features and data from analogous compounds like other nitrobenzoic acids.[1][2][3]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar carboxylic acid and nitro groups, along with the nitrogen of the pyrrolidine ring, can engage in hydrogen bonding and dipole-dipole interactions with these solvents.

-

Water: Due to the presence of the largely non-polar benzene and pyrrolidine rings, the aqueous solubility is expected to be low. The acidity of the compound suggests that its solubility will be pH-dependent, increasing significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

-

Non-polar Organic Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is predicted to be poor. The polar functional groups dominate the molecule's character, making it incompatible with non-polar environments.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample and then filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection.

Acidity and pKa

The pKa is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and distribution. The predicted pKa of approximately 1.93 for this compound indicates that it is a relatively strong acid.[4] This is significantly more acidic than benzoic acid (pKa ≈ 4.2).[5]

The increased acidity is attributed to:

-

Inductive Effect: The nitro group is a potent electron-withdrawing group, which stabilizes the negative charge of the carboxylate anion (the conjugate base) through induction, thereby favoring dissociation of the proton.[5]

-

Ortho Effect: Substituents in the ortho position to the carboxylic acid group can sterically force the carboxyl group out of the plane of the benzene ring. This can inhibit resonance between the carboxyl group and the ring, leading to increased acidity.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for experimentally determining the pKa of an acidic or basic compound.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized strong base, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is the pH of the solution at the half-equivalence point.

Predicted Spectral Characteristics

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the carboxylic acid is expected to be the most downfield. The other two aromatic protons will appear as doublets or doublet of doublets, with coupling constants typical for ortho and meta coupling.

-

Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine protons. The protons alpha to the nitrogen atom will be deshielded and appear further downfield (likely in the δ 3.0-4.0 ppm range) compared to the beta protons (likely in the δ 1.8-2.5 ppm range).

-

Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically at a very downfield chemical shift (δ > 10 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.[9]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the carboxylic acid group and the carbon bearing the nitro group will be significantly deshielded. The carbon attached to the pyrrolidine nitrogen will also be downfield.

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons. The carbons alpha to the nitrogen will be deshielded compared to the beta carbons.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

-

[M+H]⁺: m/z 237.08

-

[M-H]⁻: m/z 235.07

Common fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the pyrrolidine ring.[10][11][12]

Potential Synthesis Route

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzoic acid, with pyrrolidine.[13]

Caption: A potential synthetic pathway to this compound.

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and may require heating in a suitable solvent to proceed at a reasonable rate. Purification of the final product would likely involve recrystallization.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical characteristics of this compound. By combining reported data, predictive insights, and established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the effective design of experiments, interpretation of results, and advancement of research involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

A Technical Guide to the Structural Elucidation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The methodologies and interpretations presented herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar compounds.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity and physicochemical properties of a compound are intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the nitro, pyrrolidine, and benzoic acid moieties dictates its potential as a therapeutic agent or functional material.[1][2] Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for any further investigation.

This guide will detail a synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the potential for definitive structural confirmation via Single Crystal X-ray Diffraction. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explored.

The Elucidation Workflow: A Synergistic Approach

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.[4]

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.

Predicted Data and Interpretation

The molecular formula for this compound is C₁₁H₁₂N₂O₄.

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Provides the elemental composition. |

| Monoisotopic Mass | 236.0795 u | The exact mass of the most abundant isotopes. |

| Observed Ion (ESI-) | [M-H]⁻ at m/z 235.0724 | Confirms the presence of an acidic proton (carboxylic acid). |

The high-resolution mass measurement allows for the unambiguous determination of the elemental formula, a critical piece of information that constrains the possible structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.[7]

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | Indicates the presence of the carboxylic acid functional group.[8] |

| ~1700 | C=O stretch (carboxylic acid) | Confirms the carbonyl of the carboxylic acid. |

| ~1520 and ~1340 | Asymmetric & Symmetric NO₂ stretch | Characteristic absorptions for a nitro group.[7] |

| ~1600 and ~1475 | C=C stretch (aromatic) | Indicates the presence of the benzene ring. |

| ~1250 | C-N stretch (aromatic amine) | Consistent with the pyrrolidine nitrogen attached to the aromatic ring. |

| ~2960 and ~2870 | C-H stretch (aliphatic) | Corresponds to the CH₂ groups of the pyrrolidine ring.[9] |

The IR spectrum provides a quick "fingerprint" of the molecule, confirming the presence of the key functional groups: carboxylic acid, nitro group, and the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[10] It provides information on the chemical environment, connectivity, and through-space proximity of atoms.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A suite of experiments is performed:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid, often broad. |

| ~8.2 | d | 1H | H-6 | Aromatic proton ortho to the nitro group, deshielded. |

| ~8.0 | dd | 1H | H-4 | Aromatic proton meta to the nitro group and ortho to the carboxylic acid. |

| ~7.0 | d | 1H | H-3 | Aromatic proton ortho to the pyrrolidine group, shielded. |

| ~3.4 | t | 4H | N-CH₂ | Protons on the carbons of the pyrrolidine ring attached to the nitrogen. |

| ~2.0 | m | 4H | CH₂ | Protons on the other carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~166 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~150 | C-2 | Aromatic carbon attached to the pyrrolidine group. |

| ~145 | C-5 | Aromatic carbon attached to the nitro group. |

| ~130 | C-4 | Aromatic CH. |

| ~125 | C-6 | Aromatic CH. |

| ~118 | C-1 | Aromatic carbon attached to the carboxylic acid. |

| ~115 | C-3 | Aromatic CH. |

| ~50 | N-CH₂ | Pyrrolidine carbons attached to nitrogen. |

| ~25 | CH₂ | Other pyrrolidine carbons. |

2D NMR and the Final Assembly

The true power of NMR lies in the 2D experiments that connect the pieces of the puzzle.

Caption: Key 2D NMR correlations for assembling the structure of this compound.

-

HMBC correlations from the pyrrolidine N-CH₂ protons to C-2 and C-3 of the aromatic ring would definitively establish the point of attachment.

-

HMBC correlations from the aromatic protons to the carboxylic carbon (C=O) would confirm the position of the acid group.

-

The COSY spectrum would show the coupling between adjacent aromatic protons and within the pyrrolidine ring.

Single Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence in the structure, single crystal X-ray diffraction provides the ultimate, unambiguous proof of connectivity and stereochemistry in the solid state.[11] Although obtaining suitable crystals can be a challenge, the resulting electron density map provides a three-dimensional model of the molecule.[12] The crystal structure of the closely related 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde suggests that obtaining crystals of the benzoic acid derivative is feasible.[13]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization: High-purity this compound is subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion) with a range of solvents to obtain diffraction-quality single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a systematic process of data acquisition and logical deduction. Each analytical technique provides a unique and essential piece of the structural puzzle. The molecular formula from mass spectrometry, the functional group information from IR spectroscopy, and the detailed connectivity map from NMR spectroscopy converge to provide a highly confident structural assignment. This assignment can be unequivocally confirmed by single crystal X-ray diffraction. This comprehensive approach ensures the scientific integrity of any subsequent research and development involving this compound.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. researchgate.net [researchgate.net]

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid molecular weight

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its core physicochemical properties, with a foundational focus on its molecular weight and composition. This document details a robust, field-proven synthetic protocol, grounded in the principles of nucleophilic aromatic substitution, and explores the mechanistic rationale behind the procedure. Furthermore, we will contextualize the molecule's strategic importance as a versatile building block in modern drug discovery, highlighting the distinct roles of its constituent moieties—the pyrrolidine ring and the nitrobenzoic acid core. This guide is intended to serve as a practical and authoritative resource for researchers leveraging this and similar scaffolds in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research and development context. This section delineates the essential chemical identifiers and structural features of this compound.

Chemical Identity

-

Systematic Name: this compound

Molecular Weight and Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is derived from its molecular formula, C₁₁H₁₂N₂O₄.

The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 11 × 12.011 u = 132.121 u

-

Hydrogen (H): 12 × 1.008 u = 12.096 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 4 × 15.999 u = 63.996 u

-

Total: 236.227 u

Structural Features

The molecule's chemical behavior and its utility in drug design are dictated by its three primary functional components:

-

Benzoic Acid Core: This aromatic carboxylic acid group provides a site for amide coupling, esterification, and salt formation. Its acidity and planarity are key features for molecular interactions. Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives and synthetic precursors[6].

-

Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a highly valuable scaffold in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure is crucial for exploring pharmacophore space and establishing specific stereochemical interactions with biological targets.[7][8] The pyrrolidine nucleus is found in numerous FDA-approved drugs.[7]

-

Nitro Group (-NO₂): Positioned para to the pyrrolidine substituent, this potent electron-withdrawing group is fundamental to the molecule's reactivity. It activates the aromatic ring for nucleophilic substitution, a key principle in its synthesis. Crucially, the nitro group serves as a synthetic handle, as it can be readily reduced to an amine, providing a new vector for diversification.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][4][5] |

| Molecular Weight | 236.23 g/mol | [4][5] |

| CAS Number | 19555-48-7 | [1][2][3] |

| Appearance | (Typically a solid) | N/A |

| XLogP3 (Predicted) | 2.4 | [9] |

| Hydrogen Bond Donors | 1 (from -COOH) | N/A |

| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, pyrrolidine-N) | N/A |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is both efficient and scalable, relying on readily available starting materials.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine, pyrrolidine. A common and commercially available starting material for this is 2-Chloro-5-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization.

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the stirring mixture. The excess base (K₂CO₃) is crucial to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, preventing it from protonating the pyrrolidine nucleophile.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice-water.

-

Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This step protonates the carboxylate salt, causing the product to precipitate out of the solution.

-

Collect the resulting solid by vacuum filtration.

-

-

Purification: Wash the crude solid with cold water to remove inorganic salts. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanistic Insights

The success of this synthesis hinges on the SₙAr mechanism. The presence of two strong electron-withdrawing groups (the nitro group and the carboxylic acid) ortho and para to the chlorine leaving group is essential. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. The use of a polar aprotic solvent like DMSO helps to solvate the cation (K⁺) without strongly solvating the nucleophile, thus enhancing its reactivity.

Strategic Applications in Drug Discovery

This compound is not typically an end-product therapeutic itself but rather a high-value "building block" or scaffold. Its structure is pre-validated by the inclusion of the privileged pyrrolidine ring and offers multiple vectors for chemical modification.

The Power of the Scaffold

The true value of this compound lies in its potential for creating diverse libraries of drug-like molecules. The synthetic pathway described above is just the beginning. The nitro group can be chemically reduced to an aniline, which opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

Therapeutic Potential

Compounds derived from aminobenzoic acid scaffolds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[10]. By using this compound as a starting point, chemists can:

-

Introduce Diversity: The amino group of the reduced intermediate can be acylated with a wide variety of carboxylic acids, introducing new pharmacophores and tuning properties like lipophilicity and polarity.

-

Modulate Physicochemical Properties: The carboxylic acid provides a handle to improve solubility or create prodrugs through esterification[11].

-

Explore 3D Space: The inherent three-dimensionality of the pyrrolidine ring allows for more effective probing of protein binding pockets compared to flat aromatic systems.[7][8]

Analytical Characterization Profile (Predicted)

Final validation of the synthesized compound would rely on a suite of standard analytical techniques. Based on the known structure, the expected spectral data would include:

-

¹H NMR: Distinct signals for the aromatic protons, the diastereotopic protons on the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the acid, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively)[12][13].

-

Mass Spectrometry: An exact mass measurement confirming the molecular formula C₁₁H₁₂N₂O₄.

Conclusion

This compound represents more than just its molecular weight of 236.23 g/mol . It is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is efficient and mechanistically well-understood. Its structure, combining the privileged pyrrolidine heterocycle with a modifiable nitrobenzoic acid core, makes it an exceptionally valuable starting material for the generation of compound libraries aimed at discovering next-generation therapeutics. For researchers and drug development professionals, this molecule serves as a versatile and powerful tool in the quest for novel and effective medicines.

References

- 1. 19555-48-7 CAS MSDS (5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Hit2Lead | 5-nitro-2-pyrrolidin-1-ylbenzoic acid | CAS# 19555-48-7 | MFCD01764471 | BB-6452672 [hit2lead.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. scbt.com [scbt.com]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 5-nitro-2-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 2-nitro- [webbook.nist.gov]

The Advent of Aromatic Chemistry: A Technical History of Nitro-Substituted Benzoic Acids

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving applications of nitro-substituted benzoic acids.

Introduction: A New Frontier in Chemical Synthesis

The story of nitro-substituted benzoic acids is intrinsically linked to the birth of modern organic chemistry in the 19th century. The isolation of benzene by Michael Faraday in 1825 and the subsequent elucidation of its structure opened a new frontier for chemical exploration.[1] A pivotal moment arrived in 1834 when Eilhard Mitscherlich successfully synthesized nitrobenzene by treating benzene with fuming nitric acid.[1][2] This reaction, known as nitration, laid the groundwork for the introduction of the nitro group onto aromatic rings, a development that would prove immensely fruitful for the burgeoning chemical industry. The subsequent introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Muspratt and Hofmann in 1840, provided a more effective and versatile method for nitration, accelerating the discovery of a vast array of new aromatic compounds.[1] It was within this dynamic environment of scientific discovery that the three isomers of nitrobenzoic acid—ortho, meta, and para—were first synthesized and characterized, each with its unique properties and synthetic accessibility that would dictate its future applications.

The Isomers: A Tale of Three Synthetic Pathways

The position of the nitro group on the benzoic acid ring profoundly influences the molecule's chemical properties and dictates the synthetic strategy for its creation. The discovery and production of each isomer, therefore, followed distinct historical paths.

3-Nitrobenzoic Acid: The Direct Approach

The synthesis of 3-nitrobenzoic acid (m-nitrobenzoic acid) is the most straightforward of the three isomers. It is prepared by the direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.[3][4] The carboxylic acid group of benzoic acid is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[4][5] This directing effect results in 3-nitrobenzoic acid being the major product of the reaction, with only small amounts of the ortho and para isomers formed.

The mechanism of this reaction involves the generation of the highly electrophilic nitronium ion from the reaction of nitric acid with the sulfuric acid catalyst.[4][5] The nitronium ion then attacks the electron-rich benzene ring of benzoic acid, leading to the formation of a resonance-stabilized carbocation intermediate, which then loses a proton to yield the final product.

2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: The Indirect Route

In contrast to the meta isomer, the synthesis of 2-nitrobenzoic acid (o-nitrobenzoic acid) and 4-nitrobenzoic acid (p-nitrobenzoic acid) cannot be efficiently achieved through the direct nitration of benzoic acid due to the meta-directing effect of the carboxyl group. Historically, and in modern industrial production, these isomers are synthesized through a two-step process starting from toluene.

First, toluene is nitrated to produce a mixture of nitrotoluene isomers. The methyl group of toluene is an activating, ortho-, para-directing group, leading to the formation of 2-nitrotoluene and 4-nitrotoluene as the major products. The second step involves the oxidation of the methyl group of the separated nitrotoluene isomers to a carboxylic acid.[6][7] A variety of oxidizing agents have been employed for this transformation over the years, including nitric acid, potassium permanganate, and sodium dichromate.[7] The choice of oxidizing agent often depends on factors such as cost, yield, and environmental considerations.

The first synthesis of 2-nitrobenzoic acid and 4-nitrobenzoic acid is reported to have occurred in the late 19th century, stemming from the extensive research into aromatic nitration reactions during that period.[8]

Physicochemical Properties and Their Implications

The position of the nitro group has a significant impact on the physical and chemical properties of the nitrobenzoic acid isomers. These differences are crucial for their separation, purification, and subsequent applications.

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Benzoic Acid (for comparison) |

| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 | 122.12 |

| Melting Point (°C) | 146-148 | 140-142 | 240-242 | 122.4 |

| pKa | 2.22 | 3.44 | 3.42 | 4.20 |

| Appearance | Yellowish-white crystals | Off-white to yellowish crystalline powder | Pale yellow crystalline powder | Colorless crystalline solid |

Data compiled from various sources.

The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid group compared to benzoic acid, as reflected in their lower pKa values. This effect is most pronounced in the ortho isomer due to the proximity of the nitro group to the carboxylic acid. The significant difference in melting points among the isomers is a key factor that facilitates their separation and purification by crystallization.

Historical and Modern Applications: From Dyes to Drugs

From their initial discovery, nitrobenzoic acids have served as vital intermediates in the chemical industry. Their primary utility lies in the fact that the nitro group can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities.

One of the earliest and most significant applications of nitrobenzoic acids was in the synthesis of dyes. 3-Aminobenzoic acid, derived from the reduction of 3-nitrobenzoic acid, became a key precursor for a variety of azo dyes.[3]

In the pharmaceutical sector, 4-nitrobenzoic acid has played a crucial role as a precursor to 4-aminobenzoic acid (PABA). PABA and its derivatives have found applications as local anesthetics, most notably procaine (Novocain).[7]

The versatility of nitrobenzoic acids continues to be exploited in modern drug discovery and development. They are utilized as building blocks in the synthesis of a wide range of complex organic molecules with potential therapeutic applications.

Experimental Protocols: A Glimpse into Historical Synthesis

The following protocols are representative of the historical methods used for the synthesis of nitrobenzoic acid isomers. These methods, while foundational, have been refined over time to improve yields, purity, and safety.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

Principle: Direct electrophilic aromatic substitution of benzoic acid with a nitrating mixture.

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add a measured amount of benzoic acid to concentrated sulfuric acid.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature (typically below 10°C) to control the reaction rate and prevent side reactions.

-

After the addition is complete, allow the reaction to stir for a designated period to ensure complete conversion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water to remove residual acid, and purify by recrystallization.

Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

Principle: Oxidation of the methyl group of 4-nitrotoluene to a carboxylic acid using a strong oxidizing agent.

Procedure (using Sodium Dichromate):

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate, and water.

-

Slowly and carefully add concentrated sulfuric acid to the mixture. The heat of dilution will initiate the oxidation reaction.

-

Once the initial exothermic reaction subsides, heat the mixture to reflux for a period to drive the reaction to completion.

-

Cool the reaction mixture and dilute it with water.

-

Filter the crude 4-nitrobenzoic acid and wash it with water.

-

Purify the product by dissolving it in a basic solution (e.g., sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the acid by adding a strong acid (e.g., sulfuric acid).

-

Collect the purified 4-nitrobenzoic acid by filtration, wash with water, and dry.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic routes to the nitrobenzoic acid isomers.

Caption: Synthetic routes to nitrobenzoic acid isomers.

Conclusion: A Legacy of Innovation

The discovery and synthesis of nitro-substituted benzoic acids in the 19th century were pivotal achievements in the field of organic chemistry. These compounds not only provided chemists with a deeper understanding of aromatic reactivity but also served as foundational building blocks for a wide range of industrial products, from vibrant dyes to life-saving pharmaceuticals. The distinct synthetic pathways to the ortho, meta, and para isomers, dictated by the fundamental principles of electrophilic aromatic substitution, highlight the elegance and logic inherent in chemical synthesis. As research and development in the pharmaceutical and materials science sectors continue to advance, the versatile chemistry of nitrobenzoic acids ensures their enduring relevance as key synthetic intermediates.

References

- 1. books.rsc.org [books.rsc.org]

- 2. rushim.ru [rushim.ru]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. dev.lacavedespapilles.com [dev.lacavedespapilles.com]

- 5. sga.profnit.org.br [sga.profnit.org.br]

- 6. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

The Pyrrolidine Moiety: A Privileged Scaffold in Bioactive Compounds

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in a vast array of natural products, FDA-approved drugs, and clinical candidates underscores its significance.[3][4] This guide provides an in-depth analysis of the pyrrolidine moiety's role in bioactive compounds, elucidating the structural, physicochemical, and stereochemical properties that contribute to its success. We will explore its influence on pharmacological activity across various therapeutic areas, detail key synthetic methodologies, and examine structure-activity relationships (SAR) to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: Fundamental Properties and Advantages

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of intrinsic properties that medicinal chemists leverage to optimize drug candidates.[5][6][7] It is one of the most common heterocyclic fragments found in pharmaceuticals, appearing in at least 37 FDA-approved drugs.[5]

Three-Dimensionality and Conformational Flexibility

Unlike its flat, aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar.[5][6][7] Its sp³-hybridized carbon atoms confer a three-dimensional (3D) structure that allows for more effective exploration of the pharmacophore space.[5][7] The ring exists in dynamic equilibrium between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[5][6][7] This conformational flexibility can be crucial for achieving an optimal fit within a biological target's binding site.[1] However, this flexibility is not unrestricted; the choice of substituents can control and lock the ring into a preferred conformation, an essential tool for optimizing pharmacological efficacy.[5]

Stereochemical Complexity

The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This rich stereochemistry is a powerful asset in drug design, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective proteins like enzymes and receptors.[5][7] The non-essential amino acid L-proline, which features a chiral center within its pyrrolidine ring, is a frequently employed building block for producing chiral compounds and serves as a highly effective catalyst in stereoselective synthesis.[5][8]

Physicochemical Characteristics

The nitrogen atom within the pyrrolidine ring imparts basicity, a key feature for modulating a compound's physicochemical properties. This basic nitrogen can be protonated at physiological pH, forming a charged species that can enhance aqueous solubility and form critical ionic interactions or hydrogen bonds with biological targets.[9] Substituents on the ring, particularly at the C-2 position, can significantly influence the nitrogen's basicity.[5] Notably, about 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position, highlighting its importance as a key point for molecular modification.[5]

Table 1: Comparative Physicochemical Properties

| Property | Pyrrolidine | Piperidine (6-membered ring) | Pyrrole (Aromatic analog) |

| pKa of Conjugate Acid | ~11.27 | ~11.22 | ~0.4 |

| logP (Octanol/Water) | 0.46 | 0.84 | 0.75 |

| Conformational Flexibility | High (Envelope/Twist) | Moderate (Chair) | Low (Planar) |

| Basicity | Strongly Basic | Strongly Basic | Very Weakly Basic |

This table provides a comparative overview of key physicochemical properties, illustrating why the pyrrolidine scaffold's balance of basicity, hydrophilicity, and flexibility is often advantageous in drug design.[1]

Pyrrolidine in Action: Therapeutic Applications and Mechanisms

The structural and chemical versatility of the pyrrolidine scaffold has led to its incorporation into drugs across a wide spectrum of diseases. Its framework contributes significantly to drug efficacy, bioavailability, and target specificity.[10]

Anticancer Agents

The pyrrolidine moiety is a key component in numerous anticancer drugs, where it facilitates interactions with targets like enzymes, receptors, and DNA.[10] Its synthetic flexibility allows for precise tailoring of properties to improve target selectivity and reduce side effects.[10]

-

Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[10]

-

Kinase Inhibition: Several tyrosine kinase inhibitors, such as Sunitinib and Larotrectinib, feature a pyrrolidine ring that plays a role in binding to the ATP pocket of the kinase.[10]

-

Targeting Signaling Pathways: Functionalized pyrrolidines can inhibit key oncogenic pathways like PI3K/AKT/mTOR and VEGF signaling.[10] For example, Alpelisib, a PI3Kα inhibitor, incorporates a pyrrolidine derivative.[3]

Table 2: Notable FDA-Approved Pyrrolidine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

| Captopril | Antihypertensive | ACE Inhibitor |

| Vildagliptin | Antidiabetic | DPP-IV Inhibitor[3] |

| Sunitinib | Anticancer | Tyrosine Kinase Inhibitor[10] |

| Larotrectinib | Anticancer | TRK Inhibitor[10] |

| Daclatasvir | Antiviral (Hepatitis C) | NS5A Inhibitor[3] |

| Asunaprevir | Antiviral (Hepatitis C) | NS3 Protease Inhibitor[3] |

| Piracetam | Nootropic | Racetam |

| Procyclidine | Antiparkinsonian | Anticholinergic |

Antiviral Agents

One of the largest and most successful groups of drugs containing a pyrrolidine moiety is antiviral agents, particularly those targeting the Hepatitis C Virus (HCV).[3] Many of these drugs are inhibitors of the HCV enzyme serine protease NS3.[3] The pyrrolidine scaffold often forms a key part of the peptidomimetic structure, correctly positioning functional groups to interact with the enzyme's active site. Examples include Asunaprevir, Daclatasvir, Grazoprevir, and Voxilaprevir.[3] More recently, pyrrolidine derivatives have been investigated as main protease (Mpro) inhibitors for treating coronavirus infections, including SARS-CoV-2.[11][12]

Central Nervous System (CNS) Agents

The pyrrolidine ring is a common feature in drugs targeting the CNS. The racetam family of nootropics, such as Piracetam, is built around a pyrrolidin-2-one core.[13][14] The scaffold's ability to cross the blood-brain barrier and interact with various receptors and ion channels makes it valuable for developing treatments for neurological and psychiatric disorders.

Enzyme Inhibition in Metabolic Diseases

The pyrrolidine scaffold is highly effective in the design of enzyme inhibitors for metabolic diseases. A prime example is the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin, used to treat type 2 diabetes.[4][15] The pyrrolidine nitrile moiety in Vildagliptin forms a reversible covalent bond with a serine residue in the active site of DPP-IV, leading to potent and long-lasting inhibition.

Diagram 1: General Mechanism of Pyrrolidine-Based Enzyme Inhibition

Caption: A diagram illustrating how a substituted pyrrolidine inhibitor can interact with a hypothetical enzyme active site through various non-covalent forces.

Synthetic Strategies and Methodologies

The synthesis of biologically active pyrrolidines is a major focus of organic chemistry. Methodologies can be broadly classified into two categories: functionalization of a pre-existing pyrrolidine ring (e.g., from proline) or the de novo construction of the ring from acyclic precursors.[5]

Chiral Pool Synthesis from Proline

L-proline and its derivatives (like 4-hydroxyproline) are invaluable starting materials from the chiral pool.[3] They provide a cost-effective and stereochemically defined pyrrolidine core that can be elaborated into complex drug molecules.

Workflow: Synthesis of a Prolinol Derivative

Caption: A simplified workflow for synthesizing chiral pyrrolidine derivatives starting from the natural amino acid L-proline.

Key Experimental Protocol: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) is one of the most powerful and versatile methods for constructing substituted pyrrolidine rings.[16] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.

Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative

-

Objective: To synthesize a complex heterocyclic system containing a pyrrolidine ring via a three-component 1,3-dipolar cycloaddition reaction.[16]

-

Causality: This multicomponent reaction (MCR) approach is chosen for its efficiency and atom economy, creating complex molecules from simple starting materials in a single pot. The choice of a polar protic solvent like methanol facilitates the in-situ generation of the azomethine ylide from the amino acid.

Step-by-Step Methodology:

-

Preparation of Dipolarophile: An appropriate dipolarophile, such as an (E)-alkene derivative, is synthesized via a standard condensation reaction (e.g., Knoevenagel condensation). This step dictates the substitution pattern at the C3 and C4 positions of the final pyrrolidine ring.

-

Generation of Azomethine Ylide: In a round-bottom flask, equimolar amounts of an isatin derivative (or other ketone) and an amino acid (e.g., sarcosine or L-proline) are dissolved in a suitable solvent, typically methanol or ethanol.[16]

-

Cycloaddition Reaction: The mixture is heated to reflux (typically 60-80°C). The heat facilitates the decarboxylation of the intermediate formed between the isatin and the amino acid, generating a highly reactive azomethine ylide in situ.

-

Addition of Dipolarophile: An equimolar amount of the dipolarophile (from Step 1) is added to the reaction mixture. The azomethine ylide rapidly undergoes a [3+2] cycloaddition reaction with the alkene of the dipolarophile to form the five-membered pyrrolidine ring. The high regio- and stereoselectivity is a hallmark of this reaction.[16]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired diastereomer of the spiro-pyrrolidine product.

-

Characterization: The structure and stereochemistry of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, X-ray crystallography.

-

Self-Validation: The success of this protocol is validated by the high diastereoselectivity observed, which confirms the concerted and stereospecific nature of the cycloaddition. The spectral data provides unambiguous confirmation of the final structure.

Conclusion and Future Outlook

The pyrrolidine moiety is a testament to the power of a privileged scaffold in drug discovery. Its unique combination of 3D architecture, stereochemical richness, and tunable physicochemical properties has secured its place in the medicinal chemist's toolbox.[4][5] From natural alkaloids to rationally designed enzyme inhibitors, the pyrrolidine ring consistently proves its value in creating effective and safe therapeutics.[10][17] Future research will undoubtedly continue to leverage this versatile scaffold, exploring new substitution patterns, novel synthetic routes, and applications in emerging therapeutic areas. The development of new organocatalysts based on chiral pyrrolidines will also continue to advance the field of asymmetric synthesis, enabling the efficient construction of even more complex and potent bioactive molecules.[8][18]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in Benzoic Acid Derivatives

Introduction

The nitro group (–NO₂) is a compact, yet remarkably potent, functional group that profoundly alters the chemical and physical properties of aromatic systems.[1] Its incorporation into the benzoic acid framework provides a classic and compelling case study in physical organic chemistry, demonstrating the interplay of inductive and resonance effects. For researchers, particularly in medicinal chemistry and drug development, a deep understanding of these electronic perturbations is not merely academic; it is fundamental to rational drug design, synthesis, and the prediction of pharmacokinetic and pharmacodynamic profiles.[2][3][4]

This guide offers an in-depth exploration of the electronic influence of the nitro group on benzoic acid and its derivatives. We will dissect the fundamental principles governing its behavior, quantify its impact on acidity and reactivity, outline key experimental protocols for synthesis and analysis, and discuss its relevance in the broader context of chemical and pharmaceutical sciences.

The Dual Nature of the Nitro Group's Electronic Influence

The nitro group exerts a powerful electron-withdrawing effect on the benzene ring through two distinct, yet synergistic, mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[5][6]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, with the nitrogen atom bearing a partial positive charge.[7][8] This positive pole pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework. This effect, transmitted through successive bonds, decreases with distance but is a significant contributor to the overall electron-withdrawing nature of the group.[8]

-

Resonance (Mesomeric) Effect (-M): The nitro group can actively delocalize pi (π) electrons from the aromatic ring into its own structure.[5][9] This is possible because the nitrogen atom is double-bonded to one oxygen and single-bonded to another, which carries a formal negative charge, allowing for the creation of resonance structures where a positive charge develops on the aromatic ring.[7] This delocalization is most pronounced when the nitro group is positioned ortho or para to another group on the ring, as it allows for direct conjugation.[6]

Caption: Resonance delocalization in the para-nitrobenzoate anion.

Impact on Acidity: A Quantitative Look

The primary and most quantifiable consequence of the nitro group's electron-withdrawing power on benzoic acid is a dramatic increase in its acidity. By withdrawing electron density, the nitro group stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[10][11][12] This stabilization lowers the energy of the conjugate base, making the parent acid more willing to donate its proton, which is reflected in a lower pKa value.[13]

The position of the nitro group is critical in determining the extent of this acidifying effect.

| Compound | pKa (in water at 25°C) |

| Benzoic Acid | 4.20 |

| m-Nitrobenzoic Acid | 3.45 |

| p-Nitrobenzoic Acid | 3.41[14] |

| o-Nitrobenzoic Acid | 2.16[13][14] |

Analysis of Acidity Trends:

-

Nitrobenzoic Acids vs. Benzoic Acid: All three isomers are significantly more acidic than benzoic acid itself, confirming the potent electron-withdrawing nature of the nitro group.[15][16]

-

para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong -M effect and a -I effect. The -M effect allows for direct delocalization of the negative charge from the carboxylate group across the entire ring and into the nitro group, providing substantial stabilization.[10][12]

-

meta-Nitrobenzoic Acid: At the meta position, the nitro group cannot participate in direct resonance with the carboxylate group.[6][17] Therefore, its acid-strengthening effect is primarily due to the -I effect.[6][15] This explains why it is less acidic than the para isomer, where both effects are operative.

-

ortho-Nitrobenzoic Acid: The ortho isomer is the most acidic, a phenomenon often attributed to the "ortho effect."[11][13][15] This is a combination of factors. The strong -I effect is maximized due to the close proximity of the nitro group to the carboxylic acid.[10][18] Furthermore, steric hindrance between the bulky nitro and carboxyl groups can force the carboxyl group out of the plane of the benzene ring.[19] This disruption of coplanarity reduces resonance stabilization of the neutral acid, making it more energetically favorable to deprotonate and form the more planar carboxylate anion.[10][19]

Caption: Trend in acidity of nitrobenzoic acid isomers.

Influence on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group towards electrophilic aromatic substitution.[1][7] By withdrawing electron density, it makes the benzene ring less nucleophilic and therefore less reactive towards attack by electrophiles.[20][21][22] The reactivity of nitro-substituted benzoic acids is even lower than that of nitrobenzene due to the additional deactivating effect of the carboxylic acid group.[21][22][23]

Furthermore, the nitro group is a meta-director.[7][20][24] This can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack.

-

Attack at Ortho/Para Positions: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. This is a highly destabilized arrangement.

-

Attack at the Meta Position: Attack at the meta position avoids placing the positive charge on the carbon bearing the nitro group, resulting in a relatively more stable intermediate.[25]

Therefore, electrophilic substitution on nitrobenzoic acid derivatives will preferentially occur at the position meta to the nitro group.[26]

Caption: Directing effect of the nitro group in EAS.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a good leaving group (e.g., a halogen).[1] The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction.

Experimental Protocols

Synthesis of m-Nitrobenzoic Acid

This protocol details the nitration of benzoic acid, a classic example of an electrophilic aromatic substitution reaction on a deactivated ring.[27]

Objective: To synthesize m-nitrobenzoic acid from benzoic acid via electrophilic aromatic substitution.

Methodology:

-